3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine
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Overview
Description
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a cyclohexyl group and a propan-1-amine chain.
Preparation Methods
The synthesis of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with cyclohexyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can be compared with other imidazole derivatives, such as:
3-(1H-imidazol-1-yl)propan-1-amine: Lacks the cyclohexyl group, which may result in different biological activities and chemical properties.
2-cyclohexyl-1H-imidazole: Similar structure but without the propan-1-amine chain, leading to different reactivity and applications.
Cyclohexylamine: Contains the cyclohexyl group but lacks the imidazole ring, resulting in distinct chemical behavior and uses
Properties
CAS No. |
1368303-34-7 |
---|---|
Molecular Formula |
C12H21N3 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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